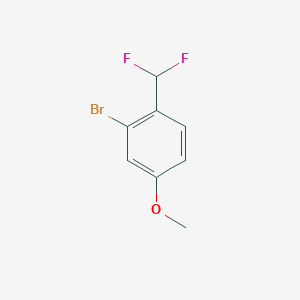2-Bromo-1-(difluoromethyl)-4-methoxybenzene
CAS No.: 1214379-79-9
Cat. No.: VC3270149
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214379-79-9 |
|---|---|
| Molecular Formula | C8H7BrF2O |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | 2-bromo-1-(difluoromethyl)-4-methoxybenzene |
| Standard InChI | InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3 |
| Standard InChI Key | WSAKDJNZGGQTJE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(F)F)Br |
| Canonical SMILES | COC1=CC(=C(C=C1)C(F)F)Br |
Introduction
Chemical Structure and Basic Properties
2-Bromo-1-(difluoromethyl)-4-methoxybenzene is characterized by a benzene ring featuring three key substituents: a bromine atom, a difluoromethyl group, and a methoxy group. This specific arrangement of functional groups creates a molecule with distinctive electronic and steric properties.
Basic Identification and Properties
The following table presents the essential identification and physical properties of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene:
| Property | Value |
|---|---|
| CAS Number | 1214379-79-9 |
| Molecular Formula | C8H7BrF2O |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | 2-bromo-1-(difluoromethyl)-4-methoxybenzene |
| Appearance | Not specified in available data |
| State at Room Temperature | Not specified in available data |
This compound belongs to the family of halogenated aromatics, specifically those containing both fluorine and bromine atoms. The presence of the difluoromethyl group (-CHF2) at position 1 and the methoxy group (-OCH3) at position 4 creates a molecule with unique reactivity patterns and potential applications in various chemical processes.
Structural Features
The structure of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene consists of a benzene core with three key functional groups:
-
A bromine atom at position 2 of the benzene ring
-
A difluoromethyl group (-CHF2) at position 1
-
A methoxy group (-OCH3) at position 4
This arrangement of substituents creates specific electronic effects within the molecule. The difluoromethyl group contributes to the compound's lipophilicity, while the methoxy group acts as an electron-donating substituent. The bromine atom, being a halogen, provides specific reactivity that makes this compound valuable in various synthetic applications.
Chemical Reactivity
The reactivity of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene is largely determined by the functional groups present in its structure.
Reactivity of the Bromine Substituent
The bromine atom at position 2 of the benzene ring can participate in various reactions:
-
Cross-coupling reactions with organometallic reagents
-
Metal-halogen exchange reactions with strong bases
-
Nucleophilic aromatic substitution under appropriate conditions
These reactions make 2-Bromo-1-(difluoromethyl)-4-methoxybenzene a versatile intermediate in the synthesis of more complex organic compounds.
Reactivity of the Methoxy Group
Comparison with Similar Compounds
Understanding the properties and applications of 2-Bromo-1-(difluoromethyl)-4-methoxybenzene can be enhanced by comparing it with structurally related compounds.
Significance of the Difluoromethyl Group
The difluoromethyl group distinguishes this compound from other halogenated methoxybenzenes. This group can act as a hydrogen bond donor (unlike the trifluoromethyl group) while still maintaining significant electron-withdrawing character. This dual nature makes difluoromethyl-containing compounds particularly interesting in medicinal chemistry applications.
Research Findings and Future Directions
Future Research Directions
Future research on 2-Bromo-1-(difluoromethyl)-4-methoxybenzene might focus on:
-
Detailed investigation of its antimicrobial and antifungal properties
-
Exploration of its potential as a building block in the synthesis of pharmaceutical compounds
-
Studies of its interactions with specific biological targets, such as enzymes or receptors
-
Development of more efficient synthetic routes for its preparation
-
Investigation of its potential applications in materials science
These research directions could enhance our understanding of this compound and expand its potential applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume